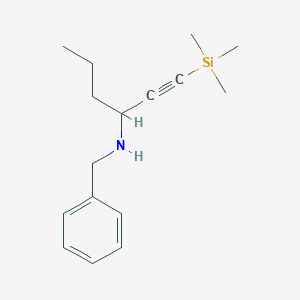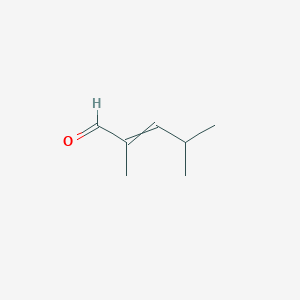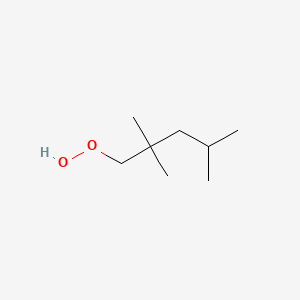
3,3'-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) is a chemical compound characterized by the presence of two 1,2,4-triazole rings connected via a disulfide bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) typically involves the reaction of 5-amino-3-mercapto-1,2,4-triazole with hydrogen peroxide. The process is as follows :
Reactants: 5-amino-3-mercapto-1,2,4-triazole (2.32 g, 0.02 mol), hydrogen peroxide (30%, 5 mL), ethanol (20 mL), and water (10 mL).
Procedure: The hydrogen peroxide is added dropwise to the solution of 5-amino-3-mercapto-1,2,4-triazole in ethanol and water at room temperature.
Reaction Conditions: The reaction mixture is stirred for 2 hours.
Crystallization: The resulting colorless solution is filtered and left to crystallize for three days.
Yield: The yield of the product is approximately 95%.
Industrial Production Methods
化学反应分析
Types of Reactions
3,3’-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The triazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Substituted triazole derivatives.
科学研究应用
3,3’-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 3,3’-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) involves its interaction with molecular targets through its triazole rings and disulfide bond. The triazole rings can bind to various enzymes and receptors, potentially inhibiting their activity. The disulfide bond can undergo redox reactions, influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide): This compound has similar structural features but includes sulfonamide groups, which may confer different chemical and biological properties.
1H-1,2,4-Triazole: A simpler triazole compound that serves as a building block for more complex derivatives.
属性
CAS 编号 |
308363-05-5 |
|---|---|
分子式 |
C18H16N6S2 |
分子量 |
380.5 g/mol |
IUPAC 名称 |
5-benzyl-3-[(5-benzyl-1H-1,2,4-triazol-3-yl)disulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H16N6S2/c1-3-7-13(8-4-1)11-15-19-17(23-21-15)25-26-18-20-16(22-24-18)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,21,23)(H,20,22,24) |
InChI 键 |
ONEHVAQCIDEVQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)SSC3=NNC(=N3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B14246024.png)
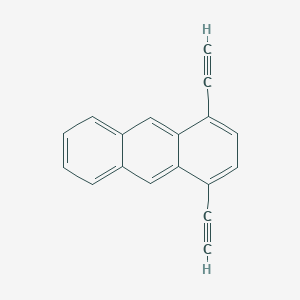
![N,N',N''-Tris[3-(dimethylamino)propyl]guanidine](/img/structure/B14246032.png)
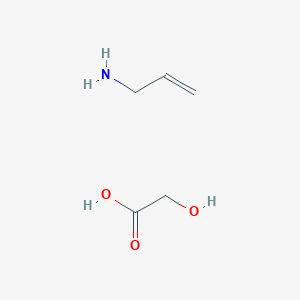
![N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B14246049.png)
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
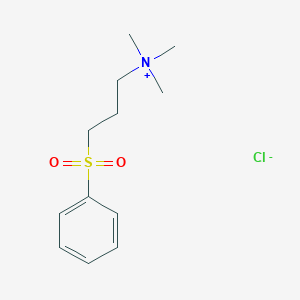
![2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14246077.png)
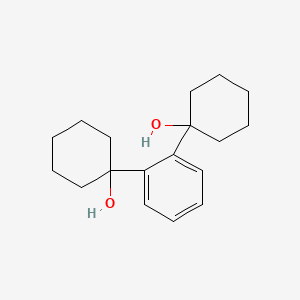
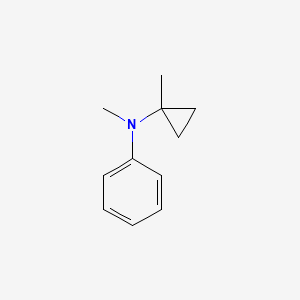
![Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14246106.png)
